molecular formula C8H7BrF2O2 B6359472 6-Bromo-4-ethoxy-2,3-difluorophenol CAS No. 1783559-46-5

6-Bromo-4-ethoxy-2,3-difluorophenol

Cat. No. B6359472
CAS RN: 1783559-46-5
M. Wt: 253.04 g/mol
InChI Key: KMQYXKVHTVMKNN-UHFFFAOYSA-N
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Description

6-Bromo-4-ethoxy-2,3-difluorophenol is a chemical compound with the molecular formula C8H7BrF2O2 . It is used as a medical intermediate . The compound appears as a solid in its physical form .


Molecular Structure Analysis

The molecular structure of 6-Bromo-4-ethoxy-2,3-difluorophenol can be represented by the InChI code: 1S/C8H7BrF2O2/c1-2-13-5-3-4 (9)8 (12)7 (11)6 (5)10/h3,12H,2H2,1H3 . This indicates the presence of bromine, ethoxy, and difluorophenol functional groups in the molecule.


Physical And Chemical Properties Analysis

6-Bromo-4-ethoxy-2,3-difluorophenol has a molecular weight of 253.04 . It is a solid in its physical form . More specific physical and chemical properties such as melting point, boiling point, and solubility are not available in the search results.

Mechanism of Action

The mechanism of action for 6-Bromo-4-ethoxy-2,3-difluorophenol is not specified in the search results. As a medical intermediate, it may be involved in various biochemical reactions, but specific details are not available .

Safety and Hazards

While the specific safety data sheet for 6-Bromo-4-ethoxy-2,3-difluorophenol was not found, it’s important to handle all chemical compounds with care. General safety measures include avoiding contact with skin and eyes, preventing the formation of dust and aerosols, and using only in well-ventilated areas .

properties

IUPAC Name

6-bromo-4-ethoxy-2,3-difluorophenol
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H7BrF2O2/c1-2-13-5-3-4(9)8(12)7(11)6(5)10/h3,12H,2H2,1H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

KMQYXKVHTVMKNN-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC1=CC(=C(C(=C1F)F)O)Br
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H7BrF2O2
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

253.04 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

6-Bromo-4-ethoxy-2,3-difluorophenol

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